Ethyl (R)-2-oxiranylacetate
Overview
Description
Ethyl ®-2-oxiranylacetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. Ethyl ®-2-oxiranylacetate is particularly notable for its chiral center, making it an important compound in stereochemistry and various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl ®-2-oxiranylacetate can be synthesized through several methods, including:
Steglich Esterification: This method involves the reaction of a carboxylic acid with an alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Fischer-Speier Esterification: This traditional method uses an acid catalyst such as sulfuric acid to react a carboxylic acid with an alcohol.
Industrial Production Methods: In industrial settings, the production of ethyl ®-2-oxiranylacetate often involves continuous flow processes to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to align with green chemistry principles .
Types of Reactions:
Oxidation: Ethyl ®-2-oxiranylacetate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Ethyl ®-2-oxiranylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of ethyl ®-2-oxiranylacetate involves its interaction with various molecular targets. The chiral center plays a crucial role in its binding affinity and specificity towards enzymes and receptors. The compound can participate in various biochemical pathways, influencing metabolic processes and cellular functions .
Comparison with Similar Compounds
Ethyl ®-2-oxiranylacetate can be compared with other similar compounds such as:
Ethyl acetate: A simpler ester with no chiral center, used widely as a solvent.
Methyl ®-2-oxiranylacetate: Similar in structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications.
Propyl ®-2-oxiranylacetate: Another ester with a longer alkyl chain, influencing its physical properties and uses
Uniqueness: The presence of the chiral center in ethyl ®-2-oxiranylacetate makes it unique, providing it with specific stereochemical properties that are valuable in asymmetric synthesis and chiral resolution processes.
Biological Activity
Ethyl (R)-2-oxiranylacetate, a compound derived from the epoxidation of fatty acids, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its epoxide functional group, which contributes to its reactivity and biological activity. The general structure can be represented as follows:
This compound is known for its role in various biochemical pathways and interactions with biological systems.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. A study evaluating the antimicrobial efficacy of various extracts revealed that compounds similar to this compound showed potent inhibition against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound Derivatives
Pathogen | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 20 | |
Escherichia coli | 15 | |
Candida albicans | 18 | |
Aspergillus niger | 10 |
The results indicate that this compound derivatives can effectively inhibit the growth of these pathogens, suggesting potential applications in treating infections caused by resistant strains.
Anticancer Activity
In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For instance, a study reported the compound's efficacy against liver (HepG2) and breast (MCF-7) cancer cells.
Table 2: Cytotoxicity of this compound
Cell Line | IC50 (µg/ml) | Activity Level |
---|---|---|
HepG2 | 161.81 | Moderate |
MCF-7 | 225.21 | Moderate |
The IC50 values suggest that while the compound exhibits moderate cytotoxicity, further optimization may enhance its effectiveness as an anticancer agent .
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals was assessed using various assays.
Table 3: Antioxidant Activity Assays
These findings indicate that this compound possesses significant antioxidant activity, contributing to its potential therapeutic applications.
Case Studies
A notable case study highlighted the use of ethyl acetate extracts containing compounds similar to this compound in treating drug-resistant infections. The study involved patients with multidrug-resistant bacterial infections who were treated with these extracts, resulting in improved clinical outcomes and reduced infection rates .
Properties
IUPAC Name |
ethyl 2-[(2R)-oxiran-2-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-8-6(7)3-5-4-9-5/h5H,2-4H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUSTVAXKRFVPD-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309993 | |
Record name | Ethyl (2R)-2-oxiraneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112083-64-4 | |
Record name | Ethyl (2R)-2-oxiraneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112083-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (2R)-2-oxiraneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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